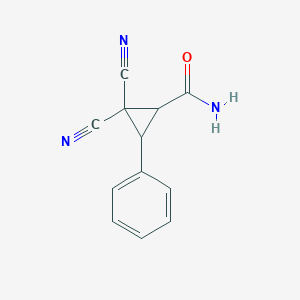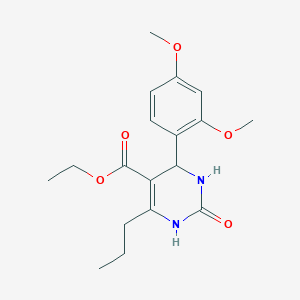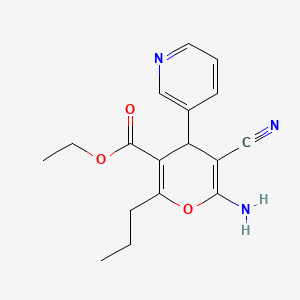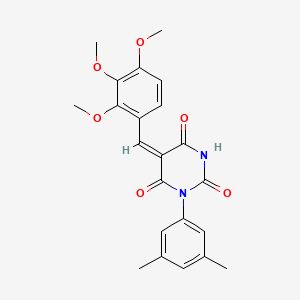
2,2-dicyano-3-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dicyano-3-phenylcyclopropanecarboxamide (DPC) is a synthetic compound that has gained interest in scientific research due to its unique chemical structure and potential applications. DPC belongs to the class of cyclopropanecarboxamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, this compound has been used as a building block for the synthesis of other cyclopropanecarboxamide compounds. In materials science, this compound has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
Mecanismo De Acción
The exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound may also act as a modulator of the immune system, potentially reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. This compound has also been shown to reduce pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of other cyclopropanecarboxamide compounds. This compound is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another direction is the synthesis of new cyclopropanecarboxamide compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various scientific fields. The synthesis method of this compound involves the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, and the resulting compound has been studied for its anti-inflammatory and analgesic properties. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Métodos De Síntesis
2,2-dicyano-3-phenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, such as ammonia or an amine derivative. The reaction typically occurs in the presence of a catalyst, such as triethylamine or diisopropylethylamine. The resulting this compound compound can be purified using various methods, including recrystallization or column chromatography.
Propiedades
IUPAC Name |
2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTNUKSUIMWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)

![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)

![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)